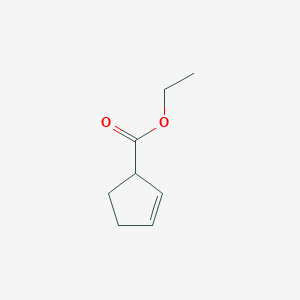

Ethyl cyclopent-2-enecarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQABYAVIXEMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726371 | |

| Record name | Ethyl cyclopent-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-02-9 | |

| Record name | Ethyl cyclopent-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl Cyclopent 2 Enecarboxylate and Its Analogues

Cyclization-Based Syntheses

The construction of the five-membered carbocyclic framework through cyclization reactions represents a powerful and convergent approach. baranlab.orgnih.gov Modern synthetic chemistry has seen the emergence of diverse catalytic systems and reaction concepts to facilitate these transformations with high efficiency and selectivity.

Radical Annulation Reactions to Construct Cyclopentene (B43876) Scaffolds

Radical annulation reactions have become a robust tool for the formation of carbocyclic rings. These methods often proceed under mild conditions and can tolerate a variety of functional groups. One notable advancement is the use of photocatalysis to generate radical intermediates for [3+2] cycloadditions. For instance, a direct [3+2] cycloaddition between alkenes and vinyl diazo reagents has been developed using chromium or ruthenium photocatalysis. nih.gov In this process, the alkene undergoes single-electron oxidation to form a radical cation, which is then intercepted by the nucleophilic vinyl diazo compound. nih.gov This reaction pathway is a departure from the traditional electrophilic behavior of diazo compounds and provides access to a diverse range of cyclopentene structures with high diastereoselectivity. nih.gov The reaction is effective with electron-rich alkenes, including those bearing oxygenated arene substituents like alkyl ethers and silyl ethers. nih.gov

Another approach involves oxidative radical reactions initiated by metal salts, such as Manganese(III) acetate (B1210297). These reactions can initiate a radical cascade to form cyclopentanes, although they may not follow the conventional rules of radical cyclization. baranlab.org

| Catalyst/Initiator | Reactants | Reaction Type | Key Features |

| Cr or Ru Photocatalyst | Electron-rich alkene, Vinyl diazo compound | [3+2] Cycloaddition | Forms cyclopentenes via a radical cation intermediate; high diastereoselectivity. nih.gov |

| Mn(OAc)₃ | Unsaturated precursors | Oxidative Radical Cascade | Initiates a radical cascade to form cyclopentane (B165970) rings. baranlab.org |

Electrochemical Cycloaddition Approaches for Cyclopentene Formation

Synthetic organic electrochemistry offers a green and efficient alternative for generating reactive intermediates without the need for chemical oxidants or reductants. nih.gov Anodic oxidation of olefins can produce electrophilic alkene radical cations, which can then participate in cycloaddition reactions. nih.gov This strategy has been successfully applied to [2+1] and [2+2] cycloadditions to form cyclopropanes and cyclobutanes, respectively. nih.gov

Extending this concept, electrochemical methods have been developed for intermolecular selective [3+2] annulation to produce cyclopentene derivatives. researchgate.net These electrochemical approaches are advantageous as they are often metal- and catalyst-free, scalable, and can be performed under mild conditions, making them highly atom-economical. nih.gov The process involves the anodic oxidation of an electron-rich alkene to its radical cation, which then reacts with a suitable three-carbon partner to construct the five-membered ring. nih.gov

Organocatalytic and Metal-Catalyzed Intramolecular Cyclizations

Both organocatalysis and transition-metal catalysis have been extensively explored for intramolecular cyclizations to form cyclopentene rings, offering high levels of control over reactivity and selectivity. nih.gov

Organocatalytic Cyclizations: Organocatalysis provides a powerful platform for asymmetric synthesis. Diphenylprolinol silyl ether, for example, has been shown to be an effective organocatalyst for promoting asymmetric intramolecular [6+2] cycloaddition reactions. nih.gov This reaction occurs between a fulvene moiety (the 6π system) and an enamine double bond (the 2π system) generated in situ from a δ-formylalkyl group on the substrate. nih.gov This method produces synthetically valuable linear triquinane derivatives with excellent enantioselectivities. nih.gov Another significant organocatalytic transformation is the Nazarov cyclization, which can be used to synthesize α-fluorinated cyclopentenones. nih.gov In this strategy, silyl dienol ethers undergo organocatalyst-promoted difluorocyclopropanation, followed by a ring-opening to afford 1-fluorovinyl vinyl ketones, which are the precursors for the Nazarov cyclization. nih.gov

Metal-Catalyzed Cyclizations: Transition metals are highly versatile catalysts for constructing cyclopentene rings. Palladium-catalyzed annulation reactions of conjugate acceptors with allenyl boronic esters furnish substituted cyclopentenes in high yields and diastereoselectivities. nih.govorganic-chemistry.org Cobalt catalysis has been employed for the oxidative cyclization of diketones and alkenes, where the formation of five- or six-membered rings can be controlled by the substitution pattern of the alkene. nih.gov Rhodium catalysts are effective in initiating domino sequences; for example, the reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols generates highly substituted cyclopentanes through a cascade involving oxonium ylide formation, baranlab.orgnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, and an intramolecular carbonyl ene reaction. nih.govnih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Products |

| Organocatalyst | Diphenylprolinol silyl ether | Intramolecular [6+2] Cycloaddition | Fulvenes with a δ-formylalkyl group | Linear triquinane derivatives nih.gov |

| Organocatalyst | Proton Sponge | Nazarov Cyclization | Silyl dienol ethers | α-Fluorocyclopentenones nih.gov |

| Metal Catalyst | Palladium complexes | Annulation | Conjugate acceptors, Allenyl boronic ester | Substituted cyclopentenes nih.govorganic-chemistry.org |

| Metal Catalyst | Cobalt(II) complexes | Oxidative Cyclization | Diketones, Alkenes | Cyclopentenes and cyclohexenes nih.gov |

| Metal Catalyst | Rhodium complexes | Domino Sequence | Vinyldiazoacetates, Allylic alcohols | Highly substituted cyclopentanes nih.govnih.gov |

Photoredox Catalyzed Tandem Reactions for Cyclopentene Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for initiating tandem or cascade reactions under mild conditions. nih.gov These reactions allow for the construction of complex molecular architectures from simple precursors in a single step. A novel method for preparing cyclopent-1-enecarbonitriles involves a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction initiated by visible light in the presence of an iridium photocatalyst. rsc.org This cascade process facilitates the formation of new sp³–sp³ and sp²–sp² carbon-carbon bonds. rsc.org

Another strategy involves a visible-light-driven regioselective intramolecular cyclization and oxidation cascade of γ-alkynyl β-sulfonylesters. nih.gov This metal-free approach, using TEMPO as a dual electron and oxygen transfer agent, provides efficient access to cyclopentene skeletons. nih.gov Furthermore, [3+2] cycloaddition reactions of substituted 3-cyanochromones with N-cyclopropylamines can be initiated by visible light catalysis using Eosin Y as the photocatalyst, leading to the formation of complex cyclopentachromene derivatives. acs.org This process is initiated by the oxidation of the N-cyclopropylaniline to form an amine radical cation, which then undergoes ring-opening and subsequent cycloaddition. acs.org

Asymmetric Synthesis and Stereocontrol Strategies

The synthesis of enantiomerically enriched cyclopentene derivatives is of paramount importance, as the biological activity of many compounds is dependent on their stereochemistry. acs.org Chiral cyclopentenones, in particular, are key intermediates in the asymmetric synthesis of numerous target molecules. acs.org

Enantioselective Methodologies for Chiral Ethyl Cyclopent-2-enecarboxylates

A variety of strategies have been developed to achieve high levels of enantioselectivity in the synthesis of chiral cyclopentenes and their precursors.

Nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids represents an effective method for the enantioselective synthesis of highly functionalized chiral cyclopent-2-enones. nih.govworktribe.com These reactions, catalyzed by a chiral phosphinooxazoline/nickel complex, can produce cyclopent-2-enones containing a fully substituted alkene and a quaternary stereocenter with high enantioselectivities. nih.gov

Organocatalysis also plays a crucial role in stereocontrol. As mentioned previously, the intramolecular [6+2] cycloaddition catalyzed by diphenylprolinol silyl ether yields triquinane derivatives with excellent enantioselectivity. nih.gov Additionally, organocatalytic activation of cyclopropanes can lead to enantioselective ring-opening and subsequent cyclization to form chiral cyclopentenes. rsc.org For example, the vinylcyclopropane/cyclopentene (VCP/CP) rearrangement starting from cyclopropylacetaldehydes can be rendered enantioselective using a chiral aminocatalyst. rsc.org

Rhodium-catalyzed domino reactions have also proven highly effective for creating multiple stereocenters with excellent control. The reaction of vinyldiazoacetates with specific allylic alcohols can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity (e.g., 99% ee, >97:3 dr). nih.govnih.gov This highlights the power of catalyst-controlled cascade reactions in complex stereoselective synthesis. nih.gov

| Method | Catalyst System | Key Transformation | Stereocontrol |

| Metal-Catalyzed Desymmetrization | Chiral Phosphinooxazoline/Nickel Complex | Arylative cyclization of alkynyl malonates | Enantioselective formation of a quaternary stereocenter. nih.govworktribe.com |

| Organocatalytic Cycloaddition | Diphenylprolinol silyl ether | Intramolecular [6+2] cycloaddition | Catalyst-controlled facial selectivity. nih.gov |

| Organocatalytic Rearrangement | Chiral Aminocatalyst | Vinylcyclopropane/cyclopentene rearrangement | Enantioselective intramolecular Michael addition. rsc.org |

| Metal-Catalyzed Domino Reaction | Chiral Rhodium Complex | Carbene-initiated cascade | High stereocontrol over four newly formed stereocenters. nih.govnih.gov |

Diastereoselective Routes to Substituted Cyclopent-2-enecarboxylate Stereoisomers

The controlled synthesis of stereoisomers of substituted cyclopent-2-enecarboxylates is crucial for accessing specific molecular architectures. Diastereoselective methods aim to favor the formation of one diastereomer over others. One common strategy involves the conjugate addition of nucleophiles to cyclopentenones, followed by trapping of the resulting enolate. While specific examples for ethyl cyclopent-2-enecarboxylate are not extensively detailed in readily available literature, the principles can be extrapolated from related systems. For instance, the Michael addition of curcumins to arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org This suggests that a similar approach, employing a suitable cyclopentene-based Michael acceptor, could yield diastereomerically enriched cyclopentane derivatives.

Another powerful tool for diastereoselective synthesis is the use of metal carbenoids in cyclopropanation reactions, which can then undergo ring-opening to form cyclopentene structures. The relative stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the reaction conditions.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds.

Several chiral auxiliaries have proven effective in a variety of chemical transformations. For example, Evans' oxazolidinone auxiliaries are renowned for their high stereocontrol in aldol (B89426) reactions, alkylations, and Michael additions. nih.gov Similarly, Oppolzer's camphorsultam is another effective chiral auxiliary used in reactions like Michael additions. wikipedia.org While direct applications of these auxiliaries in the synthesis of ethyl cyclopent-2-enecarboxylate are not extensively documented, their utility in controlling stereochemistry in the formation of C-C bonds makes them highly relevant for the asymmetric synthesis of substituted cyclopentane rings. For instance, an asymmetric Michael addition of a nucleophile to a cyclopentenone bearing a chiral auxiliary could establish a new stereocenter with high diastereoselectivity.

The general principle involves attaching the chiral auxiliary to the cyclopentene precursor, performing the desired stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched cyclopentane derivative.

Organocatalytic Asymmetric Syntheses (e.g., Michael Addition-Cyclization Cascades)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organic molecules are used to catalyze reactions, often with high enantioselectivity. A particularly effective strategy for the construction of cyclic systems is the Michael addition-cyclization cascade.

These cascade reactions typically involve the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization. For example, the asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to α,β-unsaturated aldehydes has been developed to produce bicyclic hemiacetals in excellent yields and enantioselectivities. researchgate.netaalto.fi Similarly, the Michael addition of aldehydes and cycloketones to α,β-unsaturated nitroalkenes, catalyzed by chiral thiourea (B124793) derivatives of (R,R)-1,2-diphenylethylenediamine (DPEN), can yield products with high enantioselectivity (up to 99% ee) and diastereoselectivity. mdpi.commdpi.com

While a direct application to the synthesis of ethyl cyclopent-2-enecarboxylate is not explicitly detailed, these examples demonstrate the potential of organocatalytic Michael addition-cyclization cascades for the asymmetric synthesis of substituted cyclopentane rings. The general approach would involve the reaction of a suitable pronucleophile with a cyclopentene-based Michael acceptor in the presence of a chiral organocatalyst.

Functionalization and Derivatization Approaches

Introduction of Amine Functionalities (e.g., via Reductive Ring Opening of Isoxazolines)

The introduction of amine functionalities into the cyclopentane ring is a valuable transformation, as it opens access to a wide range of biologically active compounds. A powerful method for achieving this is through the reductive ring opening of isoxazolines. Isoxazolines can be readily prepared via 1,3-dipolar cycloaddition of nitrile oxides to the double bond of a cyclopentene precursor.

Subsequent reductive cleavage of the N-O bond in the isoxazoline (B3343090) ring yields a β-amino alcohol or a related amino derivative. This method allows for the stereocontrolled introduction of both amine and hydroxyl functionalities. A study on the synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers demonstrated the utility of this approach. The reductive ring opening of isoxazoline-fused cyclopentane derivatives can be achieved using various reducing agents, leading to the corresponding amino esters.

Alkylation and Arylation Reactions on the Cyclopentene Ring

The introduction of alkyl and aryl groups onto the cyclopentene ring provides a means to further diversify the structure of ethyl cyclopent-2-enecarboxylate and its analogues.

Alkylation: The α-position to the ester carbonyl in ethyl cyclopent-2-enecarboxylate is acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide to introduce an alkyl group at the α-position. libretexts.orglumenlearning.com A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and regioselective formation of the enolate. pearson.comlibretexts.orgyoutube.com

| Reagent 1 | Reagent 2 | Product |

| LDA | Methyl Iodide | Ethyl 1-methylcyclopent-2-enecarboxylate |

| LDA | Ethyl Bromide | Ethyl 1-ethylcyclopent-2-enecarboxylate |

| LDA | Benzyl Bromide | Ethyl 1-benzylcyclopent-2-enecarboxylate |

Arylation: The introduction of aryl groups can be achieved through palladium-catalyzed cross-coupling reactions. While specific examples for the direct arylation of ethyl cyclopent-2-enecarboxylate are not abundant, related palladium-catalyzed reactions on acetylenic and other unsaturated substrates are well-established. encyclopedia.pub These methods could potentially be adapted for the arylation of the cyclopentene ring.

Ester Group Transformations and Modifications

The ester group of ethyl cyclopent-2-enecarboxylate provides a handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, cyclopent-2-enecarboxylic acid, under either acidic or basic conditions. nih.gov This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol, (cyclopent-2-en-1-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of cyclopentene derivatives.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. organic-chemistry.org This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. researchgate.net

Conversion to Acid Chloride: The carboxylic acid obtained from hydrolysis can be converted to the more reactive acid chloride, cyclopent-2-enecarbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chegg.com This acid chloride is a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Chemoenzymatic and Resolution Techniques

Chemoenzymatic synthesis and resolution techniques represent powerful strategies for accessing enantiomerically pure compounds, leveraging the high selectivity of enzymes in combination with traditional chemical methods. These approaches are particularly valuable for the production of chiral molecules like the enantiomers of ethyl cyclopent-2-enecarboxylate and its analogues, which are important building blocks in the synthesis of biologically active compounds.

Diastereomeric Salt Formation for Enantiomeric Resolution

The formation of diastereomeric salts is a classical and industrially reliable method for the resolution of racemic mixtures of acidic or basic compounds. nii.ac.jplibretexts.org This technique is applicable to ethyl cyclopent-2-enecarboxylate following its hydrolysis to the corresponding racemic cyclopent-2-enecarboxylic acid. The process involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. nii.ac.jp

This reaction yields a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. nii.ac.jplibretexts.org After separation, the desired enantiomer of the carboxylic acid is recovered by treating the purified diastereomeric salt with a strong acid to break the salt and remove the resolving agent. libretexts.org

The success of this method depends critically on the choice of the resolving agent and the crystallization solvent. Commonly used resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgnih.gov The solvent plays a crucial role, as it can influence the solubility difference between the diastereomeric salts and, in some cases, even lead to a reversal of which diastereomer crystallizes, a phenomenon known as solvent-induced chirality switching. nii.ac.jpnih.gov By carefully selecting the resolving agent and crystallization conditions, one enantiomer can be isolated with high optical purity.

Table 2: Diastereomeric Salt Resolution of Racemic Carboxylic Acids

| Racemic Acid | Resolving Agent | Crystallization Solvent | Less Soluble Diastereomer |

|---|---|---|---|

| trans-1,2-Cyclohexanedicarboxylic Acid | (S)-phenylethylamine | Water/Ethanol | Salt of (trans-1S,2S)-acid nih.gov |

| 2-Chloromandelic Acid | (1R,2S)-(–)-2-amino-1,2-diphenylethanol | n-Propanol | Salt of (S)-acid nii.ac.jp |

| 2-Chloromandelic Acid | (1R,2S)-(–)-2-amino-1,2-diphenylethanol | i-Propanol | Salt of (R)-acid nii.ac.jp |

Note: This table presents examples with analogous carboxylic acids to demonstrate the principles of the resolution technique.

Mechanistic Investigations and Advanced Reaction Chemistry of Ethyl Cyclopent 2 Enecarboxylate

Pericyclic and Cycloaddition Reactions

The conjugated system of ethyl cyclopent-2-enecarboxylate is primed for participation in pericyclic reactions, where electron reorganization occurs through a cyclic transition state. These reactions are powerful tools for the stereocontrolled construction of complex cyclic architectures.

Diels-Alder Reactions (e.g., with Phosphono-2-alkenoates)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this context, ethyl cyclopent-2-enecarboxylate acts as the dienophile, reacting with a conjugated diene. The reaction's rate and selectivity are enhanced when the dienophile possesses electron-withdrawing groups, a role fulfilled by the ester functionality in the title compound.

When reacting with electron-rich dienes, such as 2-phosphono-2-alkenoates, the reaction proceeds to form highly functionalized bicyclic phosphonate (B1237965) adducts. The reaction is often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the dienophile, further lowering its LUMO energy and accelerating the cycloaddition. nih.gov Mechanistic studies on related 2-cycloalkenones suggest that the transition state can be nonplanar, which influences the exo/endo selectivity of the product. nih.gov While specific examples detailing ethyl cyclopent-2-enecarboxylate are not prevalent, the principles governing the reactivity of α,β-unsaturated esters in Lewis acid-catalyzed Diels-Alder reactions are well-established.

Table 1: Representative Diels-Alder Reaction with a Substituted Diene

| Dienophile | Diene | Conditions | Product Type | Selectivity |

|---|

[3+2] Cycloaddition Reactions (e.g., with Nitrile Oxides)

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. Ethyl cyclopent-2-enecarboxylate can serve as the dipolarophile, reacting with a 1,3-dipole like a nitrile oxide. Nitrile oxides, often generated in situ from oximes or nitroalkanes, react with the alkene to form isoxazoline-fused cyclopentane (B165970) systems. nih.govwikipedia.org

Theoretical studies using Density Functional Theory (DFT) on the reaction of nitrile oxides with substituted cyclopentenones show that the reaction is highly regioselective and stereoselective. nih.govresearchgate.net The nitrile oxide's oxygen atom typically adds to the β-carbon of the unsaturated ester, while the carbon atom adds to the α-carbon. This regioselectivity is governed by the electronic properties of the reactants, where the nucleophilic carbon of the nitrile oxide attacks the electrophilic β-position of the Michael acceptor. mdpi.com The reaction is believed to proceed through a concerted, asynchronous transition state. researchgate.net

Table 2: Regioselective [3+2] Cycloaddition with Benzonitrile Oxide

| Dipolarophile | 1,3-Dipole | Conditions | Product | Regioselectivity |

|---|

Nazarov and Prins Cyclizations for Cyclopentenone Architectures

The Nazarov and Prins cyclizations are fundamental reactions for the synthesis of five-membered rings. However, they are generally not applied to ethyl cyclopent-2-enecarboxylate as a substrate for transformation.

Nazarov Cyclization: This reaction is an acid-catalyzed electrocyclic ring-closure of a divinyl ketone to a cyclopentenone. Since ethyl cyclopent-2-enecarboxylate already contains the cyclopentene (B43876) ring and is not a divinyl ketone, it is not a suitable starting material for this transformation.

Prins Reaction: The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, which can lead to various products, including 1,3-diols or, after cyclization, tetrahydropyrans. organic-chemistry.org While the double bond in ethyl cyclopent-2-enecarboxylate could theoretically act as the alkene component, this is not a common or synthetically strategic application for this substrate, as more direct methods exist to achieve similar structures.

Catalytic Transformations

Transition metal catalysis offers a powerful platform for the functionalization of ethyl cyclopent-2-enecarboxylate, enabling a range of transformations that would be difficult to achieve through other means.

Palladium-Catalyzed Processes (e.g., Heck Reactions, Lactonizations)

Palladium catalysts are exceptionally versatile for C-C bond formation and have been used in processes like the Heck reaction and various lactonization cascades.

Heck Reactions: The intramolecular Heck reaction is a powerful tool for constructing cyclic and polycyclic systems. wikipedia.orgprinceton.edu A derivative of ethyl cyclopent-2-enecarboxylate, for instance, bearing an aryl halide on the ethyl ester chain, could undergo an intramolecular Heck reaction. In such a scenario, the palladium(0) catalyst would oxidatively add to the aryl-halide bond, followed by migratory insertion of the cyclopentene double bond and subsequent β-hydride elimination to yield a spirocyclic or fused ring system. nih.govethz.ch

Lactonizations: Palladium-catalyzed lactonization can be achieved through various tandem reactions. For example, a Pd(II)-catalyzed intramolecular C(sp³)–H olefination followed by lactonization can transform a linear carboxylic acid with a tethered olefin into a bicyclic lactone. nih.gov While not starting directly from the title compound, this illustrates how the cyclopentene moiety could be incorporated into more complex lactone scaffolds using palladium catalysis. researchgate.netrsc.org Other specialized palladium-catalyzed annulations can also yield various bicyclic lactones. researchgate.net

Table 3: Illustrative Palladium-Catalyzed Intramolecular Heck Reaction

| Substrate | Catalyst System | Conditions | Product Type |

|---|

Rhodium-Catalyzed Reactions (e.g., α-Diazoester Transformations)

Rhodium catalysts are renowned for their ability to mediate reactions involving diazo compounds, particularly the formation and subsequent reaction of metal carbenes. The reaction of an α-diazoester in the presence of an alkene like ethyl cyclopent-2-enecarboxylate can lead to cyclopropanation.

The reaction involves the formation of a rhodium-carbene intermediate from the diazoester. This electrophilic carbene is then transferred to the double bond of the cyclopentene ring in a concerted step to form a bicyclic cyclopropane (B1198618) derivative. The choice of rhodium catalyst and its ligands is crucial for controlling the efficiency and stereoselectivity of the cyclopropanation.

Table 4: Rhodium-Catalyzed Cyclopropanation

| Alkene | Diazo Compound | Catalyst | Conditions | Product |

|---|

Gold(I)/Silver(I) Catalysis in Enaminone Synthesis

β-Enaminones and their ester analogues, β-enaminoesters, are crucial building blocks in organic synthesis due to their utility in constructing various biologically active compounds and heterocyclic systems. nih.govresearchgate.net An efficient route to these structures involves the condensation of β-dicarbonyl compounds with primary amines. While ethyl cyclopent-2-enecarboxylate is a β,γ-unsaturated ester, its saturated analogue, ethyl 2-oxocyclopentanecarboxylate (a β-ketoester), is an ideal precursor for β-enaminoester synthesis.

Research has shown that a dual catalytic system of Gold(I)/Silver(I), specifically [(PPh₃)AuCl]/AgOTf, is highly effective for this transformation. nih.govresearchgate.netresearchgate.net This catalytic combination facilitates the reaction between β-ketoesters and various primary amines under solvent-free conditions at room temperature, affording the desired β-enaminoesters in good to excellent yields (76–98%). nih.gov The reaction exhibits high chemoselectivity, with the amine selectively attacking the keto carbonyl group over the less electrophilic ester carbonyl. nih.gov This method presents a significant improvement over older procedures that required harsh conditions like high temperatures and long reaction times. nih.govresearchgate.net

Table 2: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminoesters

| Catalyst System | Substrates | Conditions | Yield | Reference |

| [(PPh₃)AuCl]/AgOTf (1 mol%) | β-Ketoesters, Primary Amines | Solvent-free, Room Temperature | 76–98% | nih.gov |

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for forming carbon-carbon bonds. nih.govrsc.org The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide or pseudohalide, is particularly significant. nih.gov Derivatives of ethyl cyclopent-2-enecarboxylate can be engineered to participate in these reactions.

For example, the enol of a cyclopentanone (B42830) derivative can be converted into an alkenyl carbamate (B1207046) or sulfamate. These phenol-type derivatives are effective substrates in nickel-catalyzed Suzuki-Miyaura couplings. organic-chemistry.orglookchem.com Using an air-stable precatalyst like NiCl₂(PCy₃)₂ or a system generated in situ, these alkenyl derivatives can be coupled with a wide range of arylboronic acids. nih.govnih.gov These reactions tolerate numerous functional groups, including ketones, esters, and nitriles, and can be performed in more environmentally friendly solvents. nih.govnih.gov Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes, further enhancing the utility of this methodology. organic-chemistry.org

Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of Phenol Derivatives

| Catalyst System | Electrophile | Nucleophile | Conditions | Key Advantage |

| NiCl₂(PCy₃)₂ | Aryl/Alkenyl Carbamates, Sulfamates | Arylboronic Acids | Green Solvents (e.g., 2-Me-THF) | Broad scope, high functional group tolerance. nih.gov |

| Ni(COD)₂ / Ligand | Aryl/Alkenyl Carbamates | Arylboroxines | Toluene, 80 °C | Couples unactivated and electron-rich substrates. lookchem.com |

| NiCl₂(dme) / Ligand | Aryl Carbamates/Sulfamates | Arylboronic Acids | Microwave, 180 °C, 10 min | Rapid reaction times and scalability. organic-chemistry.org |

Radical Chemistry and Its Applications

Xanthate-Derived Radical Annulations

Xanthates serve as excellent precursors for generating carbon-centered radicals under mild conditions, a process utilized in both inter- and intramolecular addition reactions. chimia.ch This chemistry, often referred to as RAFT (Reversible Addition-Fragmentation chain Transfer) or MADIX (Macromolecular Design via Interchange of Xanthates) when applied to polymerization, provides a powerful tool for C-C bond formation. chimia.ch

A derivative of ethyl cyclopent-2-enecarboxylate can be functionalized with a xanthate group. Upon initiation (thermal or photochemical), the weak C-S bond in the xanthate can cleave to generate a radical. This radical can then participate in annulation (ring-forming) reactions. For instance, an intramolecular radical cyclization could be designed where the radical generated on a side chain adds to the double bond of the cyclopentene ring, constructing a new fused or spirocyclic system. This approach allows for the synthesis of complex polycyclic structures from simple starting materials under neutral conditions, avoiding the use of toxic tin reagents. chimia.chrsc.org

Photoredox-Initiated Giese Reaction Cascades

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. mdpi.com Ethyl cyclopent-2-enecarboxylate, as a classic Michael acceptor, is an ideal substrate for such reactions. Visible-light photoredox catalysis has revolutionized the Giese reaction by providing a mild and efficient method for generating the necessary radicals from precursors like carboxylic acids or alkyl halides. mdpi.comrsc.org

In a typical setup, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. rsc.orgresearchgate.net This excited catalyst can then engage in a single-electron transfer with a radical precursor, such as an N-(acyloxy)phthalimide derived from a carboxylic acid, to generate a carbon-centered radical. rsc.org This radical then adds to the electron-deficient double bond of ethyl cyclopent-2-enecarboxylate. The resulting radical intermediate is then quenched to afford the final product. This method allows for the formation of new sp³–sp³ carbon-carbon bonds under exceptionally mild conditions and has been applied in complex tandem reaction cascades. mdpi.comrsc.org

Key Nucleophilic and Electrophilic Processes

The reactivity of ethyl cyclopent-2-enecarboxylate is dictated by the interplay between its ester and alkene functional groups.

Electrophilic Character : The molecule possesses two primary electrophilic sites. The carbonyl carbon of the ester group is susceptible to attack by strong nucleophiles, leading to substitution or reduction. More significantly, the double bond is activated by the electron-withdrawing ester group, making the β-carbon highly electrophilic. This allows for 1,4-conjugate addition (Michael addition) by a wide range of soft nucleophiles, such as enolates, amines, and organocuprates. This is a fundamental process for introducing substituents at the 3-position of the cyclopentane ring.

Nucleophilic Character : While the molecule is primarily electrophilic, it can be converted into a nucleophile. The protons on the carbon alpha to the ester group (C1) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for functionalization at the C1 position. This duality in reactivity makes ethyl cyclopent-2-enecarboxylate a versatile synthon in organic synthesis.

Michael Addition Reactions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of ethyl cyclopent-2-enecarboxylate, the electron-withdrawing ester group activates the double bond, making the β-position susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the addition of a nucleophilic enolate ion donor to the β-carbon of the ethyl cyclopent-2-enecarboxylate acceptor. libretexts.org This reaction is particularly effective with stabilized enolates, such as those derived from β-keto esters or other 1,3-dicarbonyl compounds. libretexts.org The process is typically catalyzed by a base, which generates the enolate nucleophile. masterorganicchemistry.com

A classic example involves the reaction of ethyl acetoacetate (B1235776) with an α,β-unsaturated ketone in the presence of a base like sodium hydroxide (B78521). tamu.edu This type of reaction can be adapted for ethyl cyclopent-2-enecarboxylate, leading to the formation of a new carbon-carbon bond at the C3 position of the cyclopentene ring. The reaction proceeds through three main steps: deprotonation of the nucleophile to form an enolate, conjugate addition of the enolate to the ethyl cyclopent-2-enecarboxylate, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions with Cyclopentenone Derivatives

| Nucleophile (Donor) | Electrophile (Acceptor) | Product |

| Ethyl acetoacetate | 3-Buten-2-one | 2-Acetyl-5-oxohexanoate |

| Ethyl acetoacetate | trans-Chalcone | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone (after subsequent aldol (B89426) condensation) tamu.edu |

Note: This table provides general examples of Michael donors and acceptors to illustrate the reaction type. Specific examples with ethyl cyclopent-2-enecarboxylate as the acceptor would follow a similar pattern.

Horner-Wadsworth-Emmons Olefinations

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, particularly with high E-selectivity. organic-chemistry.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org While ethyl cyclopent-2-enecarboxylate itself is not the phosphonate reagent, this reaction is crucial for synthesizing derivatives and more complex molecules starting from precursors that can be transformed into aldehydes or ketones.

The HWE reaction mechanism begins with the deprotonation of a phosphonate ester by a base (such as NaH, NaOMe, or BuLi) to form a nucleophilic phosphonate carbanion. organic-chemistry.org This carbanion then adds to the carbonyl carbon of an aldehyde or ketone in a rate-limiting step. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. organic-chemistry.orgwikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. organic-chemistry.org

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the steric bulk of the aldehyde and the reaction temperature. wikipedia.org Generally, the reaction favors the formation of the (E)-alkene. organic-chemistry.org

Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description | Reference |

| Reactants | Stabilized phosphonate carbanion and an aldehyde or ketone. | wikipedia.org |

| Product | Predominantly (E)-alkene. | organic-chemistry.org |

| Byproduct | Water-soluble dialkylphosphate salt. | organic-chemistry.org |

| Bases | NaH, NaOMe, BuLi. | organic-chemistry.org |

The HWE reaction is a versatile tool in natural product synthesis, enabling the construction of complex carbon skeletons. conicet.gov.ar

Aldol and Related Condensation Reactions

Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry that involve the reaction of an enolate ion with a carbonyl compound. pressbooks.pub The product of an aldol addition is a β-hydroxy aldehyde or β-hydroxy ketone. pressbooks.pub Subsequent dehydration, often promoted by heat, leads to an α,β-unsaturated aldehyde or ketone in what is known as an aldol condensation. pressbooks.pub

In the context of ethyl cyclopent-2-enecarboxylate chemistry, aldol-type reactions can be employed to construct more complex cyclic systems. For instance, a molecule containing both a ketone and an ester functionality, which could be derived from a Michael addition to ethyl cyclopent-2-enecarboxylate, can undergo an intramolecular aldol condensation to form a new ring. tamu.edu This type of cyclization is particularly favorable when it leads to the formation of stable five- or six-membered rings. pressbooks.pub

Mixed aldol reactions, where two different carbonyl compounds react, can be challenging due to the potential for multiple products. libretexts.org However, they can be successful under specific conditions, such as when one partner lacks α-hydrogens (like benzaldehyde) and can only act as an acceptor, or when one partner is significantly more acidic and is preferentially converted to its enolate. libretexts.org

Table 3: Types of Aldol-Related Condensations

| Reaction Name | Description | Reference |

| Claisen-Schmidt Condensation | Reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen. | libretexts.org |

| Knoevenagel Condensation | Reaction where the active hydrogen compound is highly activated and an amine is used as the base. | libretexts.org |

| Dieckmann Condensation | Intramolecular reaction of a molecule with two ester groups to form a cyclic β-keto ester. | libretexts.org |

| Robinson Annulation | A sequence involving a Michael addition followed by an intramolecular aldol condensation. | libretexts.org |

Rearrangement and Fragmentation Pathways (e.g., Piancatelli Rearrangement)

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.gov This reaction is mechanistically significant and provides a powerful method for the synthesis of substituted cyclopentenone rings, which are core structures in many natural products and pharmacologically active compounds. nih.gov

The mechanism of the Piancatelli rearrangement is thought to proceed through a cationic intermediate that undergoes a 4π-conrotatory electrocyclic ring closure, analogous to the Nazarov cyclization. nih.gov The reaction is typically mediated by Brønsted or Lewis acids in the presence of water. nih.gov Alternative mechanisms, including one involving zwitterionic intermediates and another proceeding through an intramolecular aldol-type addition, have also been proposed to explain certain experimental outcomes. nih.gov

While ethyl cyclopent-2-enecarboxylate is not the direct substrate for the Piancatelli rearrangement, the products of this rearrangement, 4-hydroxycyclopentenones, are closely related in structure and can be precursors to or derived from similar synthetic pathways. The study of such rearrangements provides insight into the reactivity and potential transformations of five-membered ring systems.

Structural Elucidation and Stereochemical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise structure of Ethyl cyclopent-2-enecarboxylate can be determined.

The ¹H NMR spectrum provides detailed information about the number and environment of hydrogen atoms in the molecule. For Ethyl cyclopent-2-enecarboxylate, specific signals are expected for the ethyl group protons and the protons on the cyclopentene (B43876) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which appear as a triplet. The protons on the cyclopentene ring, including the two vinylic protons (on the C=C double bond) and the protons on the saturated carbons, will show more complex splitting patterns due to coupling with their neighbors. The proton at the chiral center (C1) would couple to the adjacent vinylic proton and the methylene protons at C5, providing key structural information.

Table 1: Predicted ¹H NMR Data for Ethyl cyclopent-2-enecarboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.25 | Triplet (t) |

| Ethyl -CH₂- | ~4.15 | Quartet (q) |

| Ring -CH₂- (C4, C5) | ~2.3 - 2.6 | Multiplet (m) |

| Ring -CH- (C1) | ~3.5 - 3.7 | Multiplet (m) |

Note: Predicted values are based on typical ranges for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp³, sp², carbonyl). This technique is essential for confirming the carbon backbone of the molecule. Ethyl cyclopent-2-enecarboxylate has eight carbon atoms, which would be visible in the spectrum. Key signals include the carbonyl carbon of the ester group (downfield), the two sp² carbons of the double bond, and the sp³ carbons of the ring and the ethyl group.

Table 2: Predicted ¹³C NMR Data for Ethyl cyclopent-2-enecarboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ring -CH₂- (C4, C5) | ~30 - 35 |

| Ring -CH- (C1) | ~45 - 50 |

| Ethyl -O-CH₂- | ~60 |

| Vinylic =CH- (C2, C3) | ~130 - 135 |

Note: Predicted values are based on typical ranges for α,β-unsaturated esters.

Two-dimensional (2D) NMR techniques are used to establish correlations between nuclei and further confirm the molecular structure.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com For Ethyl cyclopent-2-enecarboxylate, COSY would show cross-peaks between the vinylic protons and their adjacent allylic protons, as well as between the protons of the ethyl group, confirming their connectivity. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com NOESY is particularly crucial for determining the relative stereochemistry of the molecule. For instance, it can show the spatial relationship between the proton at the C1 stereocenter and other protons on the cyclopentene ring, helping to define the ring's conformation and the substituent's orientation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its molecular formula. For Ethyl cyclopent-2-enecarboxylate, the molecular formula is C₈H₁₂O₂. nih.gov HRMS provides an experimental mass that can be matched to the calculated theoretical mass, confirming the elemental composition.

Table 3: HRMS Data for Ethyl cyclopent-2-enecarboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | nih.gov |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. As an α,β-unsaturated ester, Ethyl cyclopent-2-enecarboxylate has several characteristic IR absorption bands. acs.orgacs.org The most prominent is the carbonyl (C=O) stretch of the ester, which appears at a slightly lower frequency than a saturated ester due to conjugation with the adjacent double bond. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for Ethyl cyclopent-2-enecarboxylate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1715 - 1740 | Strong, characteristic of a conjugated ester. researchgate.net |

| C=C Stretch | 1640 - 1660 | Medium, characteristic of an alkene. |

| C-O Stretch | 1000 - 1300 | Strong, two bands typical for esters. spectroscopyonline.com |

| sp² C-H Stretch | 3010 - 3095 | Medium, for protons on the double bond. |

Determination of Absolute and Relative Configuration

Ethyl cyclopent-2-enecarboxylate possesses a chiral center at the C1 position of the cyclopentene ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers).

The relative configuration of the atoms on the five-membered ring can often be determined using NMR techniques, specifically NOESY, which identifies through-space proximity between protons. frontiersin.org

Determining the absolute configuration (the actual R/S designation) is a more complex task that requires chiral-sensitive methods. nih.gov While X-ray crystallography is a definitive method, it requires a suitable single crystal, which can be difficult to obtain. A powerful alternative is the use of chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD). nih.gov This modern approach involves measuring the experimental ECD spectrum of the chiral molecule and comparing it to the theoretical spectra of both the (R) and (S) enantiomers, which are calculated using time-dependent density functional theory (TDDFT). nih.govacs.orgnih.gov The absolute configuration is assigned based on which calculated spectrum provides the best match with the experimental data. frontiersin.org

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact spatial coordinates of each atom, bond lengths, and bond angles. This offers unambiguous proof of a compound's molecular structure and stereochemistry.

Research Findings on a Functionalized Cyclopentene Derivative

| Compound | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Functionalized Cyclopentene (Product 3b) | X-ray Diffraction Analysis | Confirmed the successful formation of the cyclopentene ring structure. | acs.orgnih.gov |

Mosher Ester Method for Chiral Alcohols

The Mosher ester method is a widely used nuclear magnetic resonance (NMR) technique for determining the absolute configuration of chiral secondary alcohols. odoo.comchemistrysteps.com The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. odoo.comchemistrysteps.com Because these diastereomers have different spatial arrangements, the protons near the newly formed ester linkage experience different magnetic environments, leading to observable differences in their ¹H NMR chemical shifts (Δδ values). odoo.com By systematically analyzing these chemical shift differences, the absolute configuration of the original alcohol can be reliably deduced. odoo.comchemistrysteps.com

This method is particularly relevant for determining the stereochemistry of precursors to or derivatives of ethyl cyclopent-2-enecarboxylate, such as chiral hydroxycyclopentene compounds. In one study, the absolute configuration of (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol was successfully determined using this technique. wikipedia.org The diol was resolved, and each enantiomer was derivatized with both (R)- and (S)-MTPA chloride. wikipedia.org The subsequent ¹H NMR analysis of the resulting diastereomeric esters allowed for the unambiguous assignment of the absolute configuration of the diol's stereocenters. wikipedia.org

Application of Mosher Ester Analysis

| Compound Analyzed | Technique | Purpose | Outcome | Reference |

|---|---|---|---|---|

| (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol | Mosher Ester Method (¹H NMR) | Determination of absolute configuration of the chiral diol. | Successfully confirmed the absolute configuration of the resolved enantiomers. | wikipedia.org |

Optical Rotation Measurements ([α]D)

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. odoo.comwikipedia.org The measurement of this rotation, expressed as the specific rotation ([α]D), is a fundamental tool for characterizing enantiomers. chemistrysteps.comwikipedia.org Enantiomers rotate the plane of polarized light to an equal magnitude but in opposite directions. chemistrysteps.com A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-). wikipedia.org The specific rotation is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, solvent, concentration, and wavelength of light). libretexts.org

For derivatives of cyclopentene, optical rotation is a key parameter for confirming enantiomeric purity and assigning configuration based on correlation with known compounds. For example, in the synthesis of chiral cyclopentene derivatives useful as precursors to carbocyclic nucleosides, specific rotation was measured at each step. google.com The diol (-)-5 was converted to an acetylated ester, compound (-)-7 , which exhibited a specific rotation [α]²⁵D of -85 (c 1.0, CHCl₃). google.com This value served as a critical characterization point. google.com The subsequent product, the cyclopentene derivative (-)-8 , showed a specific rotation of -75 (c 1.0, CHCl₃), confirming the retention of stereochemical integrity during the transformation. google.com

Reported Specific Rotation Values for Chiral Cyclopentene Derivatives

| Compound | Description | Specific Rotation [α]25D | Conditions | Reference |

|---|---|---|---|---|

| (-)-7 | Allylic acetate (B1210297) derivative of a chiral cyclopentene diol | -85° | c 1.0, CHCl₃ | google.com |

| (-)-8 | Purine-substituted cyclopentene derivative | -75° | c 1.0, CHCl₃ | google.com |

Computational and Theoretical Insights into Ethyl Cyclopent-2-enecarboxylate

The study of organic reaction mechanisms and molecular behavior has been profoundly advanced by the application of computational and theoretical chemistry. For a molecule such as ethyl cyclopent-2-enecarboxylate, a versatile building block in organic synthesis, these methods provide a deeper understanding of its reactivity and physical properties. While comprehensive computational studies focused exclusively on ethyl cyclopent-2-enecarboxylate are not extensively available in publicly accessible literature, the principles and methodologies can be illustrated through research on analogous and related systems. This article explores the application of key computational techniques to understand the chemical nature of ethyl cyclopent-2-enecarboxylate.

Advanced Applications in Complex Chemical Synthesis and Medicinal Chemistry Research

Building Blocks for Natural Product Total Synthesis

The strategic importance of ethyl cyclopent-2-enecarboxylate is underscored by its potential application in the synthesis of a diverse array of natural products, ranging from potent signaling molecules to structurally complex alkaloids.

Prostaglandins (B1171923) and Eicosanoid Analogues

Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide range of physiological effects. youtube.com Their core structure features a cyclopentane (B165970) ring, making derivatives of cyclopentene (B43876), such as ethyl cyclopent-2-enecarboxylate, logical starting points for their synthesis. acs.orglibretexts.orgrsc.orgcrossref.org While many total syntheses of prostaglandins, like the seminal work by E.J. Corey, utilize different starting materials, the fundamental cyclopentane framework can be conceptually traced back to simpler precursors. snnu.edu.cn

A retrosynthetic analysis of prostaglandins often leads to key cyclopentenone intermediates. Ethyl cyclopent-2-enecarboxylate can be envisioned as a precursor to these intermediates through a series of well-established chemical transformations. For instance, allylic oxidation of the cyclopentene ring, followed by hydrolysis of the ester and subsequent decarboxylation, could yield a cyclopentenone. Alternatively, conjugate addition reactions to the α,β-unsaturated ester can introduce one of the side chains, while the ester functionality can be manipulated to install the other. The stereochemistry of the substituents on the cyclopentane ring is crucial for biological activity and can be controlled through various stereoselective reactions. libretexts.org

The synthesis of various prostaglandin (B15479496) analogues, which are often developed to have more specific or potent biological activities, can also benefit from the versatile cyclopentene scaffold provided by ethyl cyclopent-2-enecarboxylate. snnu.edu.cn

Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of polycyclic natural products, many of which possess intriguing biological activities. mdpi.comrsc.orgacs.org A significant number of these alkaloids feature complex frameworks that include five-membered rings. nih.govnih.gov Although direct total syntheses starting from ethyl cyclopent-2-enecarboxylate are not prominently documented, the cyclopentene moiety represents a key structural motif that is often assembled early in the synthetic sequence.

For example, the synthesis of certain Daphniphyllum alkaloids involves the construction of a cyclopentane ring that is later fused to other rings to form the characteristic polycyclic core. nih.gov Ethyl cyclopent-2-enecarboxylate could serve as a foundational building block in such strategies. The ester group can be converted into other functional groups, such as aldehydes or ketones, which can then participate in cyclization reactions to build the complex ring systems. Furthermore, the double bond allows for the introduction of various substituents with controlled stereochemistry, which is a critical aspect in the synthesis of these stereochemically rich molecules. nih.gov

Lycopodium Alkaloids

Lycopodium alkaloids are another class of structurally complex natural products known for their diverse biological activities, including acetylcholinesterase inhibition. nih.govpsu.edupsu.edunih.gov Many members of this family contain intricate polycyclic systems that can include five-membered rings. nih.gov While various synthetic strategies have been developed to access these challenging targets, the use of functionalized cyclopentane derivatives as building blocks is a recurring theme. nih.gov

The synthesis of certain Lycopodium alkaloids involves the formation of a cyclopentane ring which is then elaborated into the final polycyclic structure. Oxidative cleavage of the double bond in a cyclopentene derivative can lead to a dialdehyde, which can then be used in annulation reactions to construct adjacent rings. psu.edu The ester functionality of ethyl cyclopent-2-enecarboxylate provides a handle for further synthetic manipulations, allowing for the introduction of nitrogen atoms and the construction of the characteristic heterocyclic rings found in these alkaloids.

Other Biologically Active Terpenoids (e.g., α-Alasken-8-one, α-Necrodol)

The utility of cyclopentene derivatives extends to the synthesis of various terpenoids. For instance, the total synthesis of α-alasken-8-one, a spirocyclic sesquiterpene, has been accomplished using strategies that involve the formation of a cyclopentane ring. nih.gov Although the reported synthesis does not start directly from ethyl cyclopent-2-enecarboxylate, the core cyclopentane structure is a key feature.

Similarly, the synthesis of α-necrodol, a monoterpene alcohol isolated from the defensive spray of a carrion beetle, involves the construction of a substituted cyclopentene ring. One reported synthesis starts from camphoric anhydride (B1165640) to build the cyclopentene skeleton. acs.org An alternative conceptual approach could involve the functionalization of ethyl cyclopent-2-enecarboxylate to introduce the necessary substituents.

Husbanan Synthesis

The Husbanan alkaloids are a family of polycyclic alkaloids with a complex and rigid structure. researchgate.netnih.govelsevierpure.comumn.edu Their synthesis represents a significant challenge for organic chemists. While specific syntheses starting from ethyl cyclopent-2-enecarboxylate are not detailed in the literature, the cyclopentane ring is a component of the broader polycyclic system in some related alkaloids. Strategies for the construction of such intricate frameworks could potentially involve the use of functionalized cyclopentene building blocks, where the double bond and ester group of a precursor like ethyl cyclopent-2-enecarboxylate would allow for the necessary chemical modifications and ring-forming reactions.

Precursors for Bioactive Molecule Scaffolds and Chiral Ligands

Beyond its role in the total synthesis of specific natural products, ethyl cyclopent-2-enecarboxylate and its derivatives are valuable precursors for the generation of broader classes of bioactive molecules and for the development of tools for asymmetric synthesis.

Functionalized five-membered carbocyclic frameworks are prevalent in numerous natural products and biologically active molecules. nih.gov The cyclopentene scaffold can be readily modified to create libraries of compounds for drug discovery. For example, new bioactive chlorinated cyclopentene derivatives have been isolated from marine-derived fungi, highlighting the importance of this structural motif in natural product chemistry.

Furthermore, the chiral derivatives of cyclopentene are of significant interest as they can serve as precursors for the synthesis of enantiomerically pure compounds. Chiral cyclopentenones, which can be derived from precursors like ethyl cyclopent-2-enecarboxylate, are important building blocks in asymmetric synthesis. acs.org They can be used to synthesize a variety of chiral molecules, including pharmaceuticals.

The development of new chiral ligands is crucial for the advancement of asymmetric catalysis. nih.gov Chiral cyclopentadiene (B3395910) derivatives have been successfully employed as ligands in a range of metal-catalyzed transformations, enabling the synthesis of chiral molecules with high enantioselectivity. snnu.edu.cn The synthesis of such ligands often starts from readily available cyclopentene precursors, demonstrating another important application of the fundamental cyclopentene framework.

Below is a table summarizing the potential applications of Ethyl Cyclopent-2-enecarboxylate in the synthesis of various complex molecules.

| Target Molecule Class | Key Structural Feature | Potential Synthetic Utility of Ethyl Cyclopent-2-enecarboxylate |

| Prostaglandins | Cyclopentane Core | Precursor to key cyclopentenone intermediates. |

| Daphniphyllum Alkaloids | Polycyclic system with 5-membered rings | Foundational building block for the cyclopentane moiety. |

| Lycopodium Alkaloids | Polycyclic system with 5-membered rings | Source of a functionalized cyclopentane for ring elaboration. |

| α-Alasken-8-one | Spirocyclic cyclopentane | Potential starting point for the cyclopentane ring. |

| α-Necrodol | Substituted cyclopentene | Precursor for the functionalized cyclopentene ring. |

| Husbanan Alkaloids | Polycyclic framework | Potential building block for a cyclopentane substructure. |

| Bioactive Scaffolds | Cyclopentene Core | Versatile starting material for creating diverse molecular libraries. |

| Chiral Ligands | Chiral cyclopentene backbone | Precursor for the synthesis of ligands for asymmetric catalysis. |

Intermediates for Peptidomimetics and Protease Inhibitors

The cyclopentane ring is a privileged scaffold in medicinal chemistry, offering a rigid framework that can mimic the secondary structures of peptides and interact with the active sites of enzymes. Ethyl cyclopent-2-enecarboxylate serves as a crucial starting material for the synthesis of various cyclopentane-based peptidomimetics and protease inhibitors, primarily through the stereoselective introduction of amino functionalities.

Research has demonstrated the synthesis of polyhydroxylated cyclopentane β-amino acids, which are valuable components of peptidomimetics due to their ability to induce specific secondary structures and their increased resistance to enzymatic degradation. nih.gov While not starting directly from ethyl cyclopent-2-enecarboxylate, these syntheses often proceed through a key cyclopentene carboxylic acid ester intermediate, highlighting the importance of this structural motif. nih.gov The general strategy involves the stereoselective aza-Michael addition of an amine to the α,β-unsaturated ester, a reaction for which ethyl cyclopent-2-enecarboxylate is an ideal substrate. This approach allows for the controlled installation of an amino group, which is essential for mimicking the peptide backbone.

Furthermore, the cyclopentene ring derived from ethyl cyclopent-2-enecarboxylate is a key component in the synthesis of carbocyclic nucleoside analogues. acs.orgsci-hub.catnih.gov These compounds are structurally similar to natural nucleosides but have a carbocyclic ring in place of the furanose sugar, which can confer enhanced metabolic stability and potent antiviral or anticancer activity. The synthesis of these analogues often involves the functionalization of a cyclopentenol (B8032323) derivative, which can be prepared from precursors like ethyl cyclopent-2-enecarboxylate. sci-hub.catnih.gov For instance, the synthesis of certain antiviral carbocyclic nucleosides utilizes a chiral cyclopentenol intermediate, which is then elaborated to introduce the nucleobase. acs.orgsci-hub.catnih.gov

The development of protease inhibitors often relies on the design of scaffolds that can effectively mimic the transition state of peptide bond cleavage. Cyclopentane-based structures derived from ethyl cyclopent-2-enecarboxylate can be functionalized to present the necessary pharmacophoric groups in a spatially defined manner, leading to potent and selective inhibition.

| Precursor/Intermediate | Target Molecule Class | Key Synthetic Transformation | Reference |

| Cyclopentene Carboxylic Acid Ester | Polyhydroxylated Cyclopentane β-Amino Acids | Stereoselective aza-Michael Addition | nih.gov |

| Chiral Cyclopentenol Derivative | Carbocyclic Nucleoside Analogues | Nucleobase Installation | acs.orgsci-hub.catnih.gov |

| Cyclopentenyl Chloride | 5'-Dehydroxymethyl Carbocyclic Nucleosides | Condensation with Pyrimidines | nih.gov |

Synthesis of Enantiopure Alicyclic Ethers and their Derivatives

Enantiopure alicyclic ethers are important structural motifs found in numerous natural products and pharmacologically active compounds. The synthesis of these molecules with high stereocontrol represents a significant challenge in organic chemistry. Ethyl cyclopent-2-enecarboxylate can serve as a prochiral starting material for the synthesis of enantiopure cyclopentane-based ethers through various asymmetric transformations.

One of the key strategies involves the enantioselective reduction of the carbon-carbon double bond. While direct asymmetric hydrogenation of ethyl cyclopent-2-enecarboxylate is a plausible approach, the literature more broadly describes the asymmetric hydrogenation of related cyclic enones, which can be subsequently converted to the corresponding ethers. The resulting chiral cyclopentanone (B42830) can then undergo Baeyer-Villiger oxidation to yield a lactone, which serves as a versatile intermediate for the synthesis of various alicyclic ethers.

Alternatively, the double bond of ethyl cyclopent-2-enecarboxylate can be subjected to asymmetric dihydroxylation or epoxidation to introduce chiral centers. The resulting diols or epoxides are valuable intermediates that can be further elaborated to form a variety of enantiopure alicyclic ethers. For instance, an enantiomerically enriched epoxide can be opened with a suitable nucleophile, followed by intramolecular cyclization to construct the ether linkage.

Although direct examples starting from ethyl cyclopent-2-enecarboxylate are not extensively detailed in the provided search results, the fundamental reactivity of the α,β-unsaturated ester system makes it an attractive candidate for such transformations. The development of efficient and highly stereoselective methods for the conversion of ethyl cyclopent-2-enecarboxylate to chiral alicyclic ethers remains an active area of research.

Development of Novel Organocatalysts and Photocatalytic Systems

The α,β-unsaturated ester moiety in ethyl cyclopent-2-enecarboxylate makes it an excellent substrate for asymmetric conjugate addition reactions, which are fundamental transformations in the development of novel organocatalytic systems. Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for transition metals.

The Michael addition of various nucleophiles to ethyl cyclopent-2-enecarboxylate can be rendered enantioselective by using chiral organocatalysts, such as secondary amines (e.g., prolinol derivatives) or thiourea-based catalysts. These catalysts activate the substrate and guide the incoming nucleophile to one face of the molecule, leading to the formation of a stereocenter at the β-position. For example, the organocatalytic asymmetric Michael addition of thiols to cyclic enones has been reported, and this methodology can, in principle, be applied to ethyl cyclopent-2-enecarboxylate to generate chiral sulfur-containing cyclopentane derivatives. researchgate.net

In the realm of photocatalysis, cyclic enones like cyclopentenone are known to undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. scholaris.caresearchgate.netacs.org These reactions can be performed enantioselectively using chiral photocatalysts or by employing a dual catalytic system involving a photocatalyst and a chiral Lewis acid. mdpi.comnih.govbath.ac.uk Ethyl cyclopent-2-enecarboxylate, as a substituted cyclic enone, is a potential substrate for such enantioselective photocatalytic cycloadditions, which would provide access to complex and sterically congested chiral cyclobutane-fused cyclopentanes.

Furthermore, recent advancements in photocatalysis have enabled the development of reductive cyclization reactions of enones. rsc.org These methods, often employing metal polypyridyl complexes in the presence of acid additives, can generate radical or radical anion intermediates that undergo cyclization. Applying such strategies to appropriately substituted derivatives of ethyl cyclopent-2-enecarboxylate could lead to the development of novel and efficient routes to complex polycyclic systems. The development of chiral photocatalysts capable of controlling the stereochemistry of these transformations is a burgeoning area of research. nih.gov

| Catalytic System | Reaction Type | Substrate Class | Potential Product Class | Reference |

| Chiral Organocatalysts (e.g., thioureas) | Asymmetric Michael Addition | Cyclic Enones/Esters | Chiral Functionalized Cyclopentanes | researchgate.net |

| Chiral Photocatalysts/Lewis Acids | Enantioselective [2+2] Photocycloaddition | Cyclic Enones | Chiral Cyclobutane-fused Cyclopentanes | mdpi.comnih.govbath.ac.uk |

| Metal Polypyridyl Complexes/Acid Additives | Photocatalytic Reductive Cyclization | Enones | Polycyclic Systems | rsc.org |

Q & A

Q. What are the common synthetic routes for Ethyl cyclopent-2-enecarboxylate, and how do reaction conditions influence yield?

Ethyl cyclopent-2-enecarboxylate is typically synthesized via hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains. For example, sequential hydroformylation at 90°C under 80 bar syngas (1:1 CO:H₂) produces a mixture of linear and branched aldehydes, with yields dependent on steric and electronic factors . Gas chromatography and NMR analysis (e.g., δ 9.72 ppm for aldehyde protons) are critical for product identification. Optimization of solvent systems (e.g., MTBE) and catalysts (e.g., alumina) can improve selectivity .

Q. How is the crystal structure of Ethyl cyclopent-2-enecarboxylate derivatives determined, and what software is recommended?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution or twinned data. For example, triclinic crystal systems (e.g., a = 6.0166 Å, α = 104.600°) require careful parameterization to resolve torsional angles and hydrogen bonding .

Q. What spectroscopic techniques are essential for characterizing Ethyl cyclopent-2-enecarboxylate?

Key techniques include:

- ¹H/¹³C NMR : Identify functional groups (e.g., ester carbonyl at δ 173.6 ppm) and stereochemistry .

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and cyclopentene C=C (~1650 cm⁻¹).

- GC-MS : Quantify purity and detect side products (e.g., branched vs. linear isomers) .

Advanced Research Questions

Q. How can conflicting NMR data for Ethyl cyclopent-2-enecarboxylate derivatives be resolved?

Contradictions often arise from dynamic effects (e.g., ring puckering) or isomerism. Use variable-temperature NMR to assess conformational stability. For example, splitting of cyclopropane proton signals at low temperatures indicates restricted rotation . Cross-validation with DFT calculations or X-ray data is recommended .

Q. What strategies optimize enantioselective synthesis of Ethyl cyclopent-2-enecarboxylate analogs?

Chiral auxiliaries (e.g., tert-butyldimethylsilanyl groups) or asymmetric catalysis (e.g., Rh-catalyzed hydroformylation) can enhance enantiomeric excess. Monitor stereochemistry via chiral HPLC or optical rotation. For example, syn/anti ratios in fluorinated derivatives are controllable via solvent polarity .

Q. How do steric effects in cyclopentene rings influence reactivity in Diels-Alder reactions?

Substituents at the 2-position (e.g., methyl, hydroxy) alter electron density and torsional strain. Kinetic studies using differential scanning calorimetry (DSC) reveal that bulky groups slow dienophile binding. Computational models (e.g., Gaussian) predict regioselectivity trends .

Q. What are the challenges in refining macromolecular complexes containing Ethyl cyclopent-2-enecarboxylate moieties?

High-resolution X-ray data (≤1.2 Å) are required to resolve disordered ester groups. SHELXPRO’s dual-space algorithms improve phase determination for low-symmetry crystals. Hydrogen-bonding networks must be manually validated to avoid overfitting .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to validate synthetic reproducibility?

Q. What statistical methods are appropriate for analyzing reaction yield variability?

Multivariate ANOVA identifies significant factors (e.g., temperature, solvent). For small datasets (<30 runs), non-parametric tests (e.g., Kruskal-Wallis) are preferred. Report confidence intervals (95%) to quantify uncertainty .

Q. How can crystallographic data contradictions be addressed in publication?

Discrepancies in unit cell parameters or R-factors require:

- Re-examination of data collection (e.g., crystal decay, twinning).

- Cross-validation with independent software (e.g., Olex2 vs. SHELXL) .

- Transparent reporting of refinement residuals (e.g., Rint > 5% warrants caution) .

Tables for Key Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 388.30 g/mol (fluorinated analog) | |

| Crystal System (Triclinic) | a = 6.0166 Å, α = 104.600° | |

| ¹³C NMR (Carbonyl) | δ 173.6 ppm | |

| Hydroformylation Yield | 75% (linear isomer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten